molecular formula C10H10N2O3S B2991750 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 185010-98-4

4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No. B2991750
CAS RN: 185010-98-4
M. Wt: 238.26
InChI Key: NGENBWBDHNMXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one, also known as MSi-1436, is a small molecule that has been studied for its potential therapeutic applications in various diseases such as cancer, obesity, and neurological disorders. MSi-1436 is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in regulating insulin signaling and glucose homeostasis.

Scientific Research Applications

Coordination Chemistry and Nickel Complex Synthesis

The compound 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one demonstrates significant relevance in coordination chemistry, specifically in the synthesis and rearrangement of nickel complexes. Research conducted by Bermejo et al. (2000) explored the synthesis of two compounds through the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the formation of complex nickel structures upon electrochemical interaction. The study provides insight into the compound's utility in facilitating metal complex synthesis and characterisation, showcasing its potential in the development of new materials and catalysts (Bermejo, Sousa, Fondo, & Helliwell, 2000).

Catalysis in Organic Synthesis

The compound's utility extends to organic synthesis, where it serves as a catalyst or a key intermediate in various chemical reactions. Khaligh (2014) demonstrated the use of a similar compound, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, as an efficient catalyst for synthesizing polyhydroquinoline derivatives through a one-pot condensation method. This highlights the compound's role in promoting cleaner, more efficient synthesis processes with potential applications in pharmaceuticals and materials science (Khaligh, 2014).

Antitumor Activity and Clinical Trials

Another significant area of application is in the discovery of new therapeutic agents. Hunt et al. (2000) identified a structurally related compound, (R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine, as a potent inhibitor of farnesyltransferase with promising antitumor activity. This compound, demonstrating cellular activity at concentrations below 100 nM, has been advanced into human clinical trials, underlining the potential of 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one derivatives in cancer therapy (Hunt et al., 2000).

Anion Exchange Membrane Development

Furthermore, Yang et al. (2014) explored the development of an anion exchange membrane based on imidazolium salt for alkaline fuel cell applications. The study underscores the compound's role in enhancing the alkaline stability of membranes, which is crucial for the efficiency and durability of fuel cells, potentially advancing renewable energy technologies (Yang, Wang, Zheng, Li, & Zhang, 2014).

properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-7-2-4-8(5-3-7)16(14,15)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGENBWBDHNMXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.